molecular formula C13H18N4O6 B13929281 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B13929281
M. Wt: 326.31 g/mol
InChI Key: YVCRYUJBJVEBAK-QYVSTXNMSA-N
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Description

The compound 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a modified ribose sugar. It is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the ribose derivative: This involves the protection of hydroxyl groups and selective functionalization to introduce the methoxyethoxy group.

    Coupling with the purine base: The ribose derivative is then coupled with the purine base under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:

    Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification techniques: Advanced purification techniques such as chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups on the purine base or ribose moiety can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes: Inhibiting or modulating their activity.

    Interact with nucleic acids: Affecting processes such as replication or transcription.

    Modulate signaling pathways: Influencing cellular responses and functions.

Comparison with Similar Compounds

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one: can be compared with other similar compounds, such as:

    Adenosine: A naturally occurring nucleoside with similar structural features.

    2-Amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one: A synthetic analog with different functional groups.

The uniqueness of This compound lies in its specific structural modifications, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N4O6

Molecular Weight

326.31 g/mol

IUPAC Name

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C13H18N4O6/c1-21-2-3-22-10-9(19)7(4-18)23-13(10)17-6-16-8-11(17)14-5-15-12(8)20/h5-7,9-10,13,18-19H,2-4H2,1H3,(H,14,15,20)/t7-,9-,10-,13-/m1/s1

InChI Key

YVCRYUJBJVEBAK-QYVSTXNMSA-N

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O

Canonical SMILES

COCCOC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O

Origin of Product

United States

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